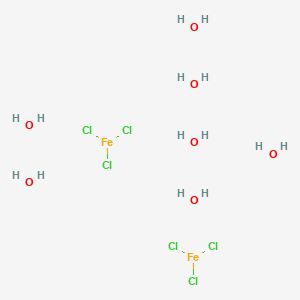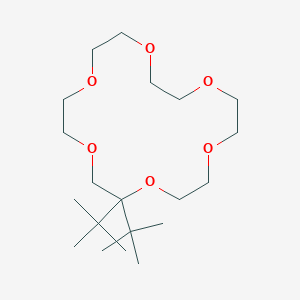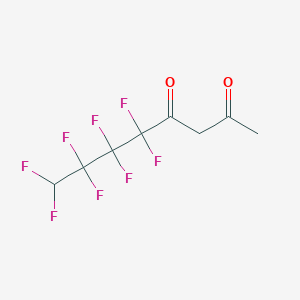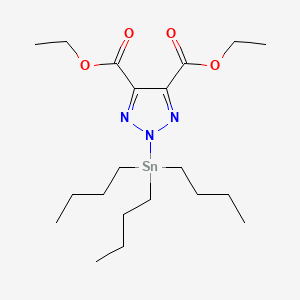
trichloroiron;heptahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloroiron;heptahydrate, also known as iron(III) chloride heptahydrate, is a chemical compound with the formula FeCl3·7H2O. It is a hydrate form of iron(III) chloride, where each formula unit is associated with seven water molecules. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloroiron;heptahydrate can be synthesized by dissolving iron in hydrochloric acid, followed by crystallization. The reaction is as follows:
Fe+3HCl→FeCl3+23H2
The resulting iron(III) chloride is then hydrated by adding water to form the heptahydrate.
Industrial Production Methods
In industrial settings, this compound is produced by reacting iron with chlorine gas in the presence of water. The reaction is carried out in large reactors, and the product is then purified and crystallized to obtain the heptahydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloroiron;heptahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) oxide.
Reduction: It can be reduced to iron(II) chloride.
Substitution: It can undergo substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Reacts with oxygen or other oxidizing agents.
Reduction: Reacts with reducing agents such as hydrogen gas or metals like zinc.
Substitution: Reacts with halide salts under aqueous conditions.
Major Products Formed
Oxidation: Iron(III) oxide (Fe2O3)
Reduction: Iron(II) chloride (FeCl2)
Substitution: Various iron halides depending on the halide used.
Applications De Recherche Scientifique
Trichloroiron;heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other iron compounds.
Biology: Employed in studies involving iron metabolism and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency.
Industry: Utilized in water treatment, as a coagulant in wastewater treatment, and in the production of pigments and dyes.
Mécanisme D'action
The mechanism by which trichloroiron;heptahydrate exerts its effects involves the release of iron ions in solution. These ions can interact with various molecular targets, including enzymes and proteins, influencing biochemical pathways and reactions. The hydration of iron(III) chloride enhances its solubility and reactivity in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron(III) chloride hexahydrate (FeCl3·6H2O)
- Iron(III) chloride anhydrous (FeCl3)
- Iron(II) chloride tetrahydrate (FeCl2·4H2O)
Uniqueness
Trichloroiron;heptahydrate is unique due to its high water content, which affects its solubility and reactivity. Compared to other hydrates, it has distinct physical properties and is more suitable for specific applications, such as in water treatment and as a coagulant.
Propriétés
Numéro CAS |
64333-00-2 |
|---|---|
Formule moléculaire |
Cl6Fe2H14O7 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
trichloroiron;heptahydrate |
InChI |
InChI=1S/6ClH.2Fe.7H2O/h6*1H;;;7*1H2/q;;;;;;2*+3;;;;;;;/p-6 |
Clé InChI |
TVNMTFDKCUGBPA-UHFFFAOYSA-H |
SMILES canonique |
O.O.O.O.O.O.O.Cl[Fe](Cl)Cl.Cl[Fe](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)






![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
